2-Pyrrolidin-1-ylnicotinic acid hydrochloride
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Overview
Description
2-Pyrrolidin-1-ylnicotinic acid hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 It is a derivative of nicotinic acid, where the pyrrolidine ring is attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylnicotinic acid hydrochloride typically involves the reaction of nicotinic acid with pyrrolidine under specific conditions. One common method includes:
Starting Materials: Nicotinic acid and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Procedure: Nicotinic acid is first converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with pyrrolidine to form 2-Pyrrolidin-1-ylnicotinic acid. The final product is obtained as a hydrochloride salt by treating the amide with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Including recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to meet industry standards for pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ylnicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the nicotinic acid moiety can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Pyrrolidin-1-ylnicotinic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ylnicotinic acid hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring and the nicotinic acid moiety can bind to various receptors and enzymes, modulating their activity. This interaction can affect several biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the pyrrolidine ring.
Pyrrolidine: A simple heterocyclic amine that forms the basis of the pyrrolidine ring in the compound.
Nicotinamide: Another derivative of nicotinic acid, where the carboxyl group is replaced by an amide group.
Uniqueness
2-Pyrrolidin-1-ylnicotinic acid hydrochloride is unique due to the presence of both the pyrrolidine ring and the nicotinic acid moiety. This combination allows it to interact with a broader range of biological targets compared to its individual components. The structural features of the compound contribute to its potential therapeutic applications and its versatility in chemical synthesis.
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUSVOHPNZGZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052549-87-7 |
Source
|
Record name | 2-(pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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